molecular formula C26H25N7O2 B12031415 N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B12031415
M. Wt: 467.5 g/mol
InChI Key: DJTUUIWYWQYGIY-UHFFFAOYSA-N
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Description

N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide: is a complex organic compound with a unique structure that includes multiple functional groups such as imidazole, benzyl, and triazatricyclo frameworks

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core triazatricyclo structure, followed by the introduction of the benzyl and imidazole groups. Key steps may include:

    Cyclization Reactions: Formation of the triazatricyclo core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyl group via nucleophilic substitution.

    Imidazole Attachment: Coupling of the imidazole moiety using suitable reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:

    Catalysis: Use of specific catalysts to enhance reaction rates.

    Purification Techniques: Implementation of chromatography and recrystallization methods to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as sodium borohydride.

    Substitution: The benzyl and imidazole groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized compounds.

Scientific Research Applications

N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure and functional groups.

    Biological Studies: Investigation of its interactions with biological macromolecules such as proteins and nucleic acids.

    Materials Science: Exploration of its properties for use in advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pathways involved could include:

    Enzyme Inhibition: Inhibition of key enzymes in metabolic pathways.

    Receptor Modulation: Binding to receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-benzyl-7-[3-(1H-imidazol-1-yl)propyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide stands out due to its intricate structure, which combines multiple functional groups and a triazatricyclo core. This complexity provides unique chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C26H25N7O2

Molecular Weight

467.5 g/mol

IUPAC Name

N-benzyl-7-(3-imidazol-1-ylpropyl)-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C26H25N7O2/c1-18-7-5-12-33-23(18)30-24-21(26(33)35)15-20(25(34)29-16-19-8-3-2-4-9-19)22(27)32(24)13-6-11-31-14-10-28-17-31/h2-5,7-10,12,14-15,17,27H,6,11,13,16H2,1H3,(H,29,34)

InChI Key

DJTUUIWYWQYGIY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCN4C=CN=C4)C(=O)NCC5=CC=CC=C5

Origin of Product

United States

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